molecular formula C7H13N3O B1527680 1H-Pyrazole-3-methanol,5-amino-1-(1-methylethyl)- CAS No. 1224888-26-9

1H-Pyrazole-3-methanol,5-amino-1-(1-methylethyl)-

Cat. No. B1527680
M. Wt: 155.2 g/mol
InChI Key: ZQOVBBBPKDSTRG-UHFFFAOYSA-N
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Description

“1H-Pyrazole-3-methanol,5-amino-1-(1-methylethyl)-” is a type of pyrazole derivative . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .


Synthesis Analysis

Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .


Molecular Structure Analysis

The molecular structure of “1H-Pyrazole-3-methanol,5-amino-1-(1-methylethyl)-” can be represented as a 2D Mol file or as a computed 3D SD file . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1- and 2- and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4 H - 1-benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .

Scientific Research Applications

Eco-friendly Synthesis of Pyrazolic Derivatives

Research highlights the development of an economical and eco-friendly synthesis strategy for pyrazolic derivatives, emphasizing the synthesis of pyrazolyl α-amino esters through computational and experimental methods. These compounds show promise as active biomolecules, achieved through O-alkylation reactions under various conditions, with the structures confirmed by 1H NMR, 13C NMR, and MS techniques. The study provides a foundation for accessing new biomolecules with potential medicinal applications, demonstrating the compound's versatility in synthesis and its potential in drug development (Mabrouk et al., 2020).

Supramolecular Materials from Hydrogen-Bonded Pyrazoles

Investigation into 1H-pyrazoles reveals their ability to form diverse supramolecular materials through hydrogen bonding. This study showcases how the thermal stability, fluorescence, and hydrogen-bonding capabilities of 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles vary significantly based on the terminal substituent, leading to different supramolecular structures. These findings suggest potential applications in material science and engineering, particularly in the design of new materials with tailored properties for various applications (Moyano et al., 2021).

Antibacterial and Antioxidant Activities of Pyrazole Derivatives

A study on tri-substituted pyrazoles emphasizes their importance in heterocyclic chemistry due to their significant biological and pharmacological activities. The research outlines the synthesis of new pyrazole derivatives and their moderate antibacterial and antioxidant activities, suggesting their potential use in medicinal chemistry for developing new therapeutic agents (Lynda, 2021).

Safety And Hazards

Pyrazole derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or clothing .

Future Directions

Given the wide range of applications of pyrazoles in various fields of science, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles . This suggests that future research in this area will likely focus on these aspects.

properties

IUPAC Name

(5-amino-1-propan-2-ylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-5(2)10-7(8)3-6(4-11)9-10/h3,5,11H,4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOVBBBPKDSTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-3-methanol,5-amino-1-(1-methylethyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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